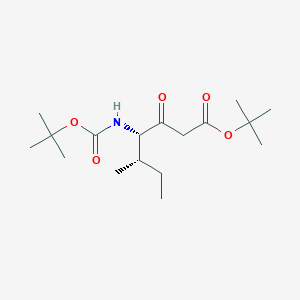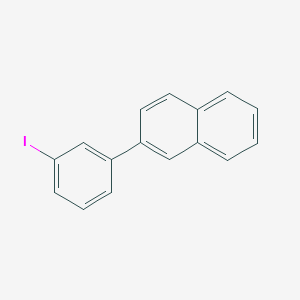
2-(3-Iodophenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Iodophenyl)naphthalene is an organic compound with the chemical formula C16H11I It is a derivative of naphthalene, where an iodine atom is substituted at the third position of the phenyl ring attached to the second position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodophenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the starting materials are 3-iodophenylboronic acid and 2-bromonaphthalene. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and widely used in industrial settings for the synthesis of various biaryl compounds. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants, catalysts, and solvents.
化学反応の分析
Types of Reactions: 2-(3-Iodophenyl)naphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction Reactions: The phenyl ring can be reduced to form dihydrophenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products:
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include naphthoquinones and other oxidized naphthalene derivatives.
Reduction Reactions: Products include dihydrophenyl and tetrahydrophenyl derivatives.
科学的研究の応用
2-(3-Iodophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules through cross-coupling reactions.
Biology: It can be used as a probe in biological studies to investigate the interactions of aromatic compounds with biological macromolecules.
作用機序
The mechanism of action of 2-(3-Iodophenyl)naphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of the target molecules and influence biological pathways .
類似化合物との比較
2-Phenyl naphthalene: Lacks the iodine substituent, making it less reactive in substitution reactions.
2-(4-Iodophenyl)naphthalene: Similar structure but with the iodine atom at the fourth position of the phenyl ring, which may result in different reactivity and applications.
1-Iodonaphthalene: Iodine is directly attached to the naphthalene ring, leading to different chemical properties and reactivity.
Uniqueness: The iodine substituent at the third position of the phenyl ring provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C16H11I |
|---|---|
分子量 |
330.16 g/mol |
IUPAC名 |
2-(3-iodophenyl)naphthalene |
InChI |
InChI=1S/C16H11I/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H |
InChIキー |
GKPRDGDJRFSXLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


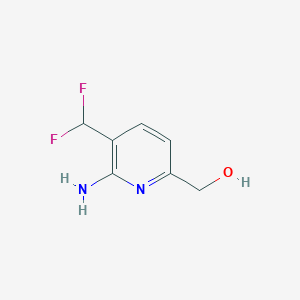
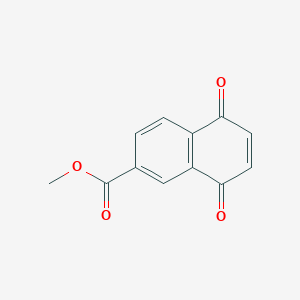
![(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794413.png)
![5-(tert-butyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14794414.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[4-(Pyridin-3-Yl)phenyl]urea](/img/structure/B14794425.png)

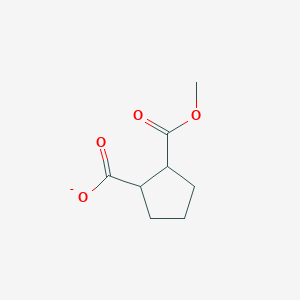
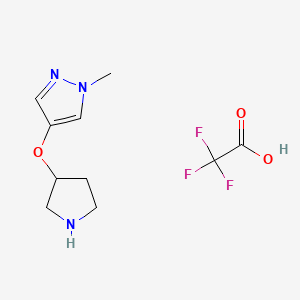
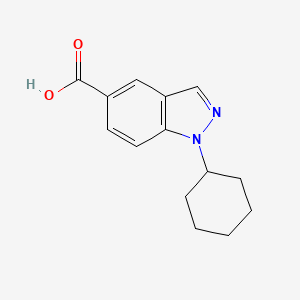
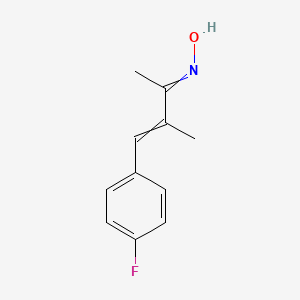
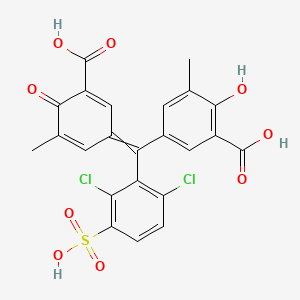
![(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)
![spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)
